molecular formula C16H13N3O2 B2674852 N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1795297-99-2

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2674852
CAS No.: 1795297-99-2
M. Wt: 279.299
InChI Key: UTRCHJKFOCJLGY-UHFFFAOYSA-N
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Description

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research, particularly in the pursuit of novel antitubercular agents. The 1,3-oxazole scaffold is a privileged structure in drug discovery, known for its ability to engage in diverse interactions with biological targets, such as forming hydrogen bonds and π-π stacking interactions, which endows oxazole-based compounds with a broad spectrum of potential biological activities . Recent advances in anti-tuberculosis (TB) drug development highlight the critical need for new chemotypes to combat drug-resistant strains of Mycobacterium tuberculosis . Within this context, oxazole derivatives have emerged as a promising structural class for the development of new therapeutic agents, with research efforts focused on optimizing their properties to overcome the limitations of existing treatments . The specific research value of this compound lies in its potential mechanism of action. Structure-based design strategies for new anti-TB compounds often target essential bacterial pathways, such as the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is a transmembrane protein critical for the transport of mycolic acids, which are essential components of the mycobacterial cell wall . Inhibitors of MmpL3 disrupt this transport process, leading to the accumulation of trehalose monomycolates (TMM) within the bacterial cell and ultimately causing bacterial death by compromising cell wall integrity . The structural features of this oxazole carboxamide align with the pharmacophore of known MmpL3 inhibitors, which often incorporate a nitrogen atom capable of forming a crucial hydrogen bond with a key aspartate residue (D645) in the binding pocket, alongside aromatic and aliphatic groups designed to occupy adjacent hydrophobic regions . This compound is supplied exclusively for application in non-clinical laboratory research. It is strictly intended for use by qualified professional researchers in controlled settings. This product is classified as "For Research Use Only" (RUO) and is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-7-8-14(17-9-11)19-15(20)16-18-10-13(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRCHJKFOCJLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of 5-methylpyridin-2-amine through the reaction of 2-chloropyridine with methylamine.

    Oxazole Ring Formation: The next step involves the cyclization of the pyridine derivative with a suitable reagent, such as phenylglyoxal, to form the oxazole ring.

    Carboxamide Formation: Finally, the oxazole derivative is reacted with an appropriate carboxylic acid derivative, such as 2-chlorobenzoyl chloride, to yield the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the carboxamide group reduced to an amine.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Oxazole ring : A five-membered ring containing both nitrogen and oxygen.
  • Carboxamide functional group : Enhances solubility and reactivity.

The molecular formula is C15H14N2OC_{15}H_{14}N_{2}O with a molecular weight of approximately 250.29 g/mol.

Medicinal Chemistry

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide has been investigated for its bioactive properties. Studies indicate that it may exhibit:

  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to significantly reduce cell viability in MCF cell lines, suggesting its potential as an anticancer agent. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth .

Biological Research

This compound is being explored for its potential antibacterial and antiviral activities. Preliminary studies suggest that it could inhibit the growth of various pathogens, making it a candidate for further development in antimicrobial therapies .

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of new materials, such as polymers or dyes. Its structural characteristics allow for modifications that can enhance material properties, including conductivity and stability .

Anticancer Properties

A study conducted on the compound's effects on MCF cancer cells demonstrated:

  • Flow Cytometry Results : Indicated increased apoptosis rates when treated with varying concentrations of the compound.
Concentration (µM)Apoptosis Rate (%)
1025
2045
5070

This data suggests a dose-dependent response, highlighting the compound's potential as an effective anticancer agent.

Antibacterial Activity

In vitro assays have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone Diameter (mm)
Staphylococcus aureus22
Escherichia coli18

These results indicate its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

1,3-Oxazole vs. 1,3,4-Oxadiazole Derivatives

The target compound’s 1,3-oxazole core differs from 1,3,4-oxadiazole derivatives, such as 5-phenyl-1,3,4-oxadiazole-2-thiol (). Oxadiazoles exhibit greater electronegativity due to two nitrogen atoms, enhancing metabolic stability and hydrogen-bonding capacity compared to oxazoles. However, oxazoles like the target compound may offer improved solubility due to reduced ring polarity .

Example Analog:
  • 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d) This analog replaces the 1,3-oxazole with a 1,3,4-oxadiazole and introduces a 4-chloro-2-phenoxyphenyl group.

Substituent Variations on the Pyridinyl Group

Methylpyridinyl vs. Chloropyridinyl Moieties

The target compound’s 5-methylpyridin-2-yl group contrasts with analogs like 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (). The chloro substituent in the latter introduces an electron-withdrawing effect, which could alter electronic distribution and binding affinity in biological targets. Conversely, the methyl group in the target compound may enhance steric bulk without significantly affecting electronic properties .

Carboxamide Side-Chain Modifications

Ethyl vs. Aromatic Substituents

In 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (), the ethyl group on the carboxamide nitrogen reduces steric hindrance compared to the target compound’s phenyl group. This difference may influence pharmacokinetic properties, such as metabolic stability and protein binding .

Structural Data and Confirmation

Crystallographic tools like SHELXL and ORTEP-3 () have been critical in confirming the structures of related compounds. For example, the target compound’s analogs often undergo single-crystal X-ray diffraction to validate bond lengths and angles, ensuring synthetic accuracy .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties Reference ID
N-(5-Methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide 1,3-Oxazole 5-Methylpyridin-2-yl, Phenyl Balanced lipophilicity, moderate polarity
5-Phenyl-1,3,4-oxadiazole-2-thiol 1,3,4-Oxadiazole Phenyl, Thiol High electronegativity, metabolic stability
5-(4-Chloro-2-Phenoxyphenyl)-1,3,4-Oxadiazole-2-Carboxamide 1,3,4-Oxadiazole 4-Chloro-2-phenoxyphenyl, 4-Methylpyridin-2-yl Enhanced lipophilicity, potential bioactivity
2-(2-Chloropyridin-3-yl)-N-ethyl-1,3-oxazole-5-carboxamide 1,3-Oxazole 2-Chloropyridin-3-yl, Ethyl Electron-withdrawing effects, reduced steric bulk

Implications of Structural Differences

  • Bioactivity : Chlorinated pyridinyl groups (e.g., ) may enhance target binding in enzyme inhibition, while methyl groups (target compound) could improve pharmacokinetic profiles.
  • Solubility: Phenyl and methylpyridinyl groups balance hydrophobicity, whereas chloro and phenoxy substituents () may necessitate formulation adjustments.

Biological Activity

N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

The compound this compound belongs to the oxazole class of heterocyclic compounds, which are known for their significant pharmacological properties. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in drug development.

2. Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The general synthetic pathway includes:

  • Formation of the Oxazole Ring : The initial step involves the condensation of a substituted phenyl compound with a pyridine derivative.
  • Carboxamide Formation : Subsequent reactions lead to the introduction of the carboxamide functional group, enhancing the compound's solubility and biological activity.

3.1 Antimicrobial Activity

Research has demonstrated that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. A study indicated that modifications in the oxazole structure could lead to enhanced efficacy against resistant strains of Staphylococcus aureus and Candida species .

3.2 Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound exhibits selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung)20.6Apoptosis induction
Caco-2 (Colon)35.0Cell cycle arrest
HeLa (Cervical)Not significantN/A

3.3 Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds in this class have exhibited:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been reported.
  • Antiviral Activity : Some derivatives show promise against viral infections by interfering with viral replication mechanisms .

4. Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Antimicrobial Resistance : A recent study focused on its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating that modifications to the oxazole ring significantly improved antibacterial activity .
  • Cancer Treatment Protocols : Clinical trials are underway to evaluate its efficacy in combination therapies for colorectal cancer, aiming to enhance the therapeutic index while minimizing side effects .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research into its mechanisms of action and structural modifications may lead to the development of novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N-(5-methylpyridin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including oxazole ring formation followed by coupling with substituted pyridine and phenyl groups. Key steps include:

  • Oxazole Formation : Cyclization of precursors (e.g., amidoximes or α-halo ketones) under reflux with solvents like ethanol or DMF .
  • Coupling Reactions : Amide bond formation using coupling agents (e.g., EDC/HOBt) or nucleophilic substitution .
  • Optimization : Parameters such as temperature (60–100°C), solvent polarity, and catalyst choice (e.g., NaH or K₂CO₃) are adjusted to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic peaks for oxazole (δ 8.1–8.3 ppm) and pyridine (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed, and what chromatographic methods are recommended?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to quantify purity (>95%). Mobile phases often combine acetonitrile and water with 0.1% formic acid .
  • Melting Point Analysis : Consistency with literature values confirms crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected NOE effects in NMR or ambiguous mass fragments) are addressed by:

  • 2D NMR : COSY and HSQC experiments clarify connectivity .
  • X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction, as demonstrated for analogous oxazole derivatives .
  • Computational Modeling : DFT calculations predict spectroscopic profiles to cross-validate experimental data .

Q. What mechanistic insights guide the optimization of coupling reactions involving the carboxamide group?

  • Amide Bond Formation : Reaction kinetics are influenced by steric hindrance from the 5-methylpyridinyl group. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalyst Screening : Bases like DBU improve coupling efficiency by deprotonating intermediates .
  • Side Reactions : Competing hydrolysis is mitigated by anhydrous conditions and inert atmospheres .

Q. How is the compound’s biological activity evaluated in vitro?

  • Enzyme Assays : Target-specific inhibition (e.g., kinase or protease assays) quantifies IC₅₀ values .
  • Cellular Uptake Studies : Radiolabeled analogs or fluorescent tagging track intracellular localization .
  • Receptor Binding : SPR or ITC measures affinity for therapeutic targets (e.g., GPCRs) .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies vulnerable functional groups (e.g., oxazole ring oxidation) .
  • Formulation : Lyophilization or encapsulation in cyclodextrins enhances shelf life .

Q. How do computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock or Schrödinger Suite models binding poses with proteins (e.g., ATP-binding pockets) .
  • MD Simulations : Trajectories assess binding stability over nanoseconds .

Q. What comparative studies highlight differences between this compound and its structural analogs?

  • SAR Analysis : Modifying the phenyl or pyridinyl substituents alters bioactivity. For example, fluorinated analogs show enhanced metabolic stability .
  • Thermodynamic Solubility : LogP values (calculated via ChemAxon) correlate with substituent hydrophobicity .

Q. How are multi-step synthetic yields improved while minimizing byproducts?

  • Flow Chemistry : Continuous reactors reduce reaction times and improve heat transfer for exothermic steps .
  • Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) enhance sustainability .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., stoichiometry, temperature) identifies ideal conditions .

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